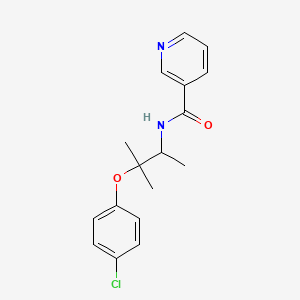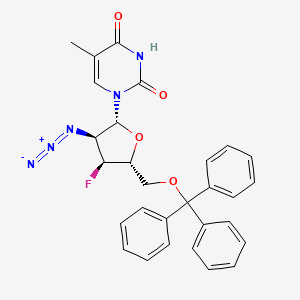
AZddF-trityl-methyl-U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZddF-trityl-methyl-U is a complex organic compound characterized by its unique structure, which includes a trityl group and a urea derivative. The compound has a molecular formula of C29H26FN5O4 and contains a total of 69 bonds, including multiple aromatic and double bonds
Vorbereitungsmethoden
The synthesis of AZddF-trityl-methyl-U involves multiple steps, typically starting with the preparation of the trityl group. . The subsequent steps involve the introduction of the urea derivative and other functional groups under controlled reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
AZddF-trityl-methyl-U undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the trityl group can be oxidized using reagents such as potassium permanganate, leading to the formation of trityl cations . Substitution reactions often involve the replacement of functional groups with other reactive species, resulting in the formation of new compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
AZddF-trityl-methyl-U has a wide range of applications in scientific research. In chemistry, it is used as a spin label and spin trapping reagent in electron spin resonance studies . In biology, it serves as a probe for studying molecular interactions and dynamics. In medicine, the compound is investigated for its potential use in drug delivery systems and as a therapeutic agent. Industrial applications include its use as a catalyst in polymerization reactions and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism of action of AZddF-trityl-methyl-U involves its interaction with specific molecular targets and pathways. The trityl group, known for its stability and reactivity, plays a crucial role in the compound’s effects. The compound can act as a radical scavenger, interacting with free radicals and preventing oxidative damage . Additionally, its urea derivative may interact with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
AZddF-trityl-methyl-U can be compared with other trityl-containing compounds, such as triphenylmethyl chloride and triphenylmethyl bromide. These compounds share similar structural motifs but differ in their reactivity and applications. For example, triphenylmethyl chloride is commonly used as a protecting group in organic synthesis, while this compound is more specialized for use in spin labeling and radical scavenging . The unique combination of the trityl group and urea derivative in this compound sets it apart from other similar compounds, providing distinct advantages in specific research applications.
Eigenschaften
CAS-Nummer |
132776-26-2 |
|---|---|
Molekularformel |
C29H26FN5O4 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-25(33-34-31)24(30)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1 |
InChI-Schlüssel |
HANXRJQYPQZYCW-DLGLWYJGSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


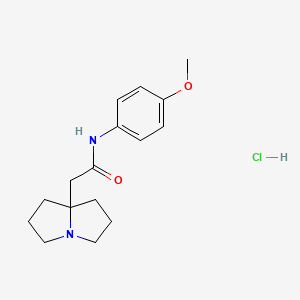
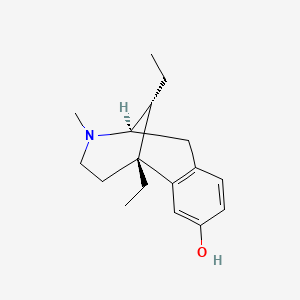
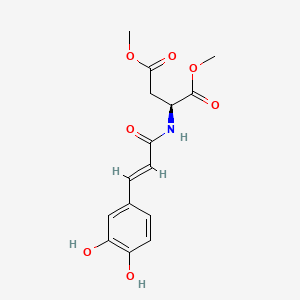
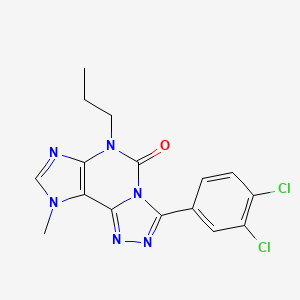
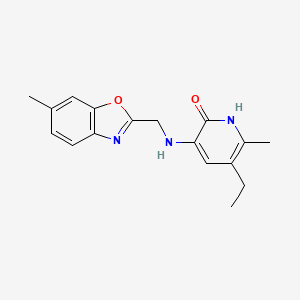

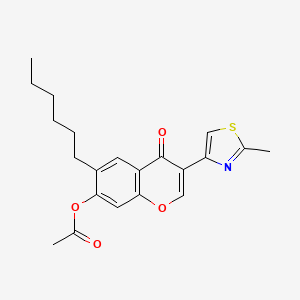
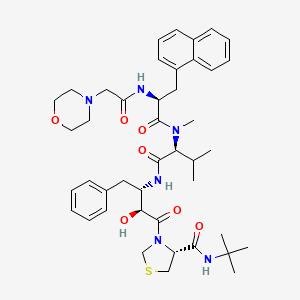

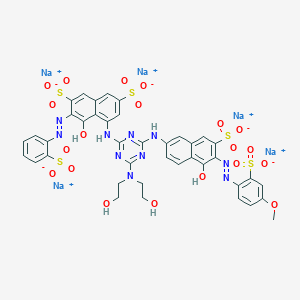
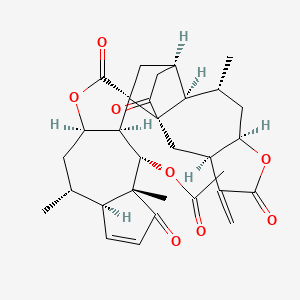
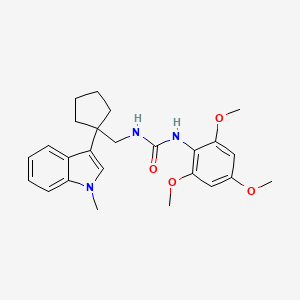
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
